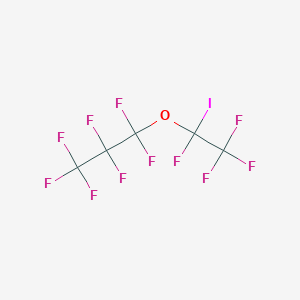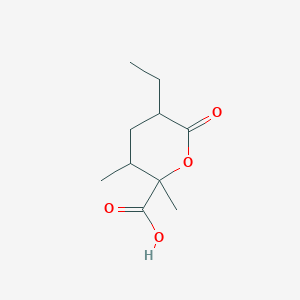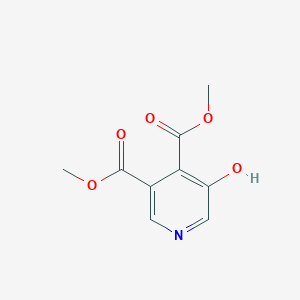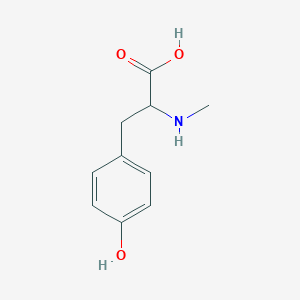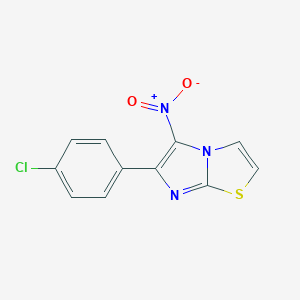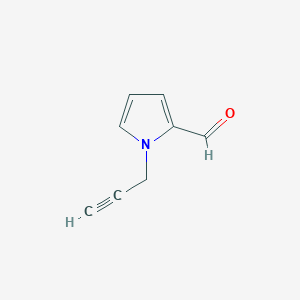
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Nornidulin is a depsidone derivative, a type of organic compound characterized by a dibenzo[b,e][1,4]dioxepin-11-one core structure. It was first isolated from the fungus Aspergillus nidulans and has since been found in other species such as Aspergillus ustus and Aspergillus unguis . Nornidulin exhibits significant biological activities, including antibacterial, antifungal, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nornidulin involves several steps, starting from simple aromatic precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]dioxepin-11-one core: This is typically achieved through a series of cyclization reactions.
Chlorination and hydroxylation: These steps introduce the necessary functional groups to the aromatic rings.
Alkylation: This step adds the methyl and propenyl groups to the core structure.
Industrial Production Methods: Industrial production of nornidulin is primarily based on fermentation processes using Aspergillus species. The fungi are cultured under specific conditions that promote the production of nornidulin, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Types of Reactions:
Oxidation: Nornidulin can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: Halogen atoms in nornidulin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation products: Quinones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted depsidones depending on the nucleophile used.
Scientific Research Applications
Nornidulin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study depsidone chemistry and its reactivity.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Industry: Potential use in developing new antimicrobial agents and antimalarial drugs.
Mechanism of Action
Nornidulin exerts its effects primarily through inhibition of key enzymes and disruption of cellular processes:
Antibacterial action: Inhibits bacterial cell wall synthesis and disrupts membrane integrity.
Antifungal action: Interferes with fungal cell membrane synthesis and function.
Antimalarial action: Inhibits the enzyme malate:quinone oxidoreductase (MQO) in Plasmodium falciparum, disrupting the parasite’s mitochondrial function and energy production.
Comparison with Similar Compounds
Nornidulin is unique among depsidones due to its specific biological activities and structural features. Similar compounds include:
Depsidones: Such as nidulin and nidulinol, which also exhibit antimicrobial properties.
Other depsidone derivatives: Like austocystin and secalonic acid, which have different biological activities and structural variations.
Nornidulin stands out due to its potent antimalarial activity and its ability to inhibit MRSA, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
1-prop-2-ynylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZZDLIHWQCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590857 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104501-02-2 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





